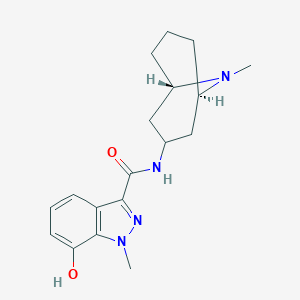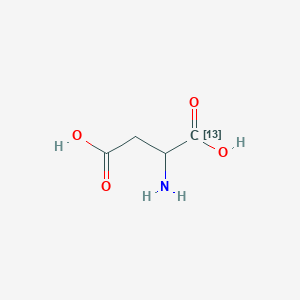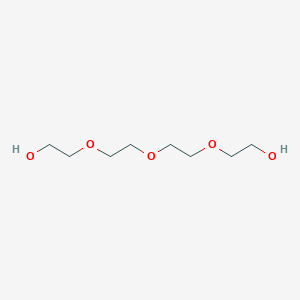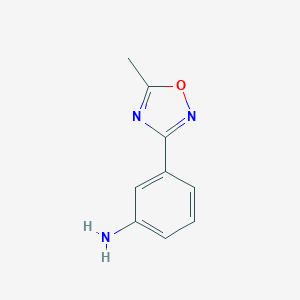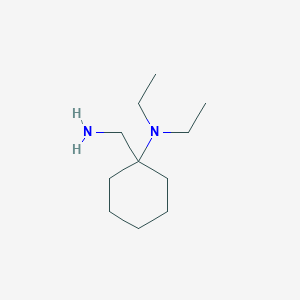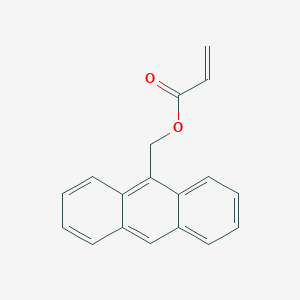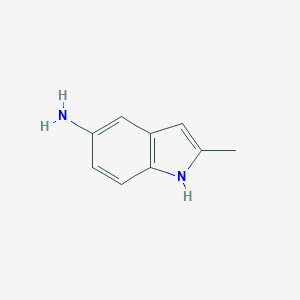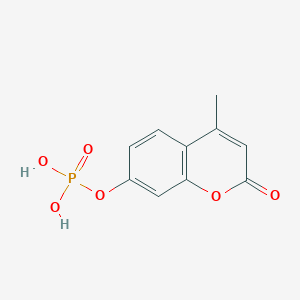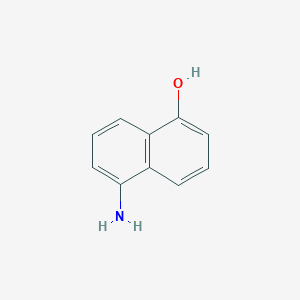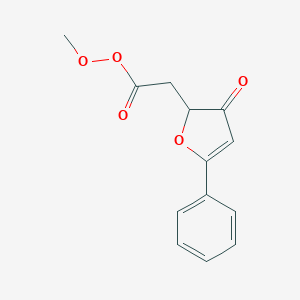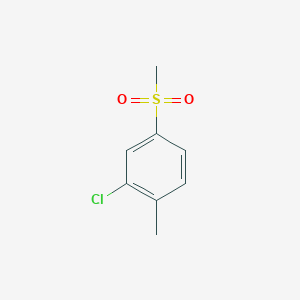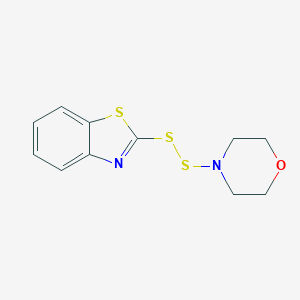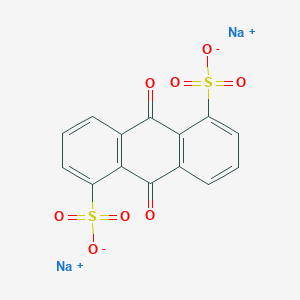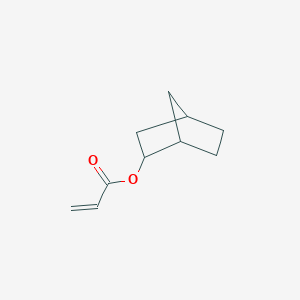
Acrylic acid, 2-norbornyl ester
Overview
Description
Acrylic acid, 2-norbornyl ester is an organic compound that belongs to the family of acrylates. Acrylates are esters derived from acrylic acid and are known for their versatility and wide range of applications. This compound is particularly notable for its unique structure, which includes a norbornyl group, a bicyclic structure that imparts distinct chemical properties to the ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acrylic acid, 2-norbornyl ester can be synthesized through the esterification of acrylic acid with norbornyl alcohol. One common method involves the thermal addition of acrylic acid to bicyclo[2.2.1]hept-2-ene (norbornene) and its 5-alkyl derivatives. This reaction is typically carried out at elevated temperatures (around 170°C) and may require the use of hydroquinone as an inhibitor to prevent radical polymerization . The reaction conditions are optimized to achieve high yields of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of boron trifluoride as a catalyst. The process includes heating a mixture of norbornene and acrylic acid in the presence of boron trifluoride at temperatures ranging from 75 to 110°C . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Acrylic acid, 2-norbornyl ester undergoes various chemical reactions, including:
Esterification: The formation of the ester itself is an esterification reaction.
Hydrogenation: The acrylate can be hydrogenated to form the corresponding saturated ester.
Hydrolysis: The ester can be hydrolyzed back to acrylic acid and norbornyl alcohol under acidic or basic conditions.
Common Reagents and Conditions
Hydroquinone: Used as an inhibitor during the esterification process to prevent radical polymerization.
Boron Trifluoride: Acts as a catalyst in the industrial production process.
Acids and Bases: Used in hydrolysis reactions to break down the ester into its constituent components.
Major Products Formed
Hydrogenation: Produces the corresponding saturated ester.
Hydrolysis: Yields acrylic acid and norbornyl alcohol.
Scientific Research Applications
Acrylic acid, 2-norbornyl ester has a wide range of applications in scientific research and industry:
Monomers for Plastics: Used as a monomer in the production of various plastic materials.
Adhesives: Employed in the formulation of efficient adhesives for dental prostheses.
UV Protection: Acts as a component in compounds designed to protect against UV light.
Paint Binders: Used in electronic printing as a paint binder.
Biomedical Applications: Utilized in the preparation of nonaqueous polymer materials for biomedical uses.
Mechanism of Action
The mechanism of action of acrylic acid, 2-norbornyl ester primarily involves its ability to undergo polymerization and form long-chain polymers. The norbornyl group in the ester provides steric hindrance, which can influence the polymerization process and the properties of the resulting polymer. The molecular targets and pathways involved in its action are related to its reactivity with other monomers and its ability to form stable polymers.
Comparison with Similar Compounds
Acrylic acid, 2-norbornyl ester can be compared with other acrylates, such as:
Methyl Acrylate: A simpler ester of acrylic acid with a methyl group.
Ethyl Acrylate: An ester with an ethyl group.
Butyl Acrylate: An ester with a butyl group.
Uniqueness
The presence of the norbornyl group in this compound imparts unique properties, such as increased rigidity and steric hindrance, which can affect the polymerization process and the properties of the resulting polymers. This makes it distinct from other acrylates that do not have such a bicyclic structure.
Conclusion
This compound is a versatile compound with a wide range of applications in various fields, including plastics, adhesives, UV protection, and biomedical materials. Its unique structure and reactivity make it a valuable component in many industrial and scientific applications.
Properties
IUPAC Name |
2-bicyclo[2.2.1]heptanyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-10(11)12-9-6-7-3-4-8(9)5-7/h2,7-9H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYMRQZTDOLQHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1CC2CCC1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50905314 | |
| Record name | Bicyclo[2.2.1]heptan-2-yl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10027-06-2 | |
| Record name | 2-Norbornyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10027-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrylic acid, 2-norbornyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010027062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]heptan-2-yl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


